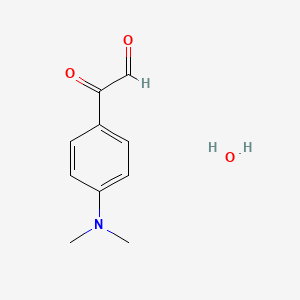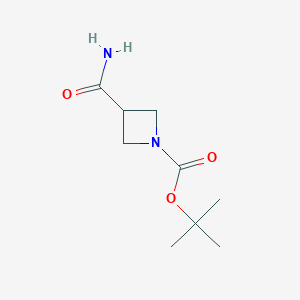
1-ベンジル-N-メチルピペリジン-3-アミン
概要
説明
1-benzyl-N-methylpiperidin-3-amine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The specific structure of 1-benzyl-N-methylpiperidin-3-amine includes a benzyl group attached to the nitrogen atom of the piperidine ring, which can influence its chemical properties and potential applications in pharmaceuticals.
Synthesis Analysis
The synthesis of related piperidine compounds has been explored in various studies. For instance, a regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols has been reported, which involves the cleavage of 1-benzyl-3,4-epoxypiperidine using diisobutylaluminum amides (DIBAL-NR1R2) at room temperature . This method could potentially be adapted for the synthesis of 1-benzyl-N-methylpiperidin-3-amine by using N-methylamine as one of the reagents.
Molecular Structure Analysis
The molecular structure of compounds related to 1-benzyl-N-methylpiperidin-3-amine has been characterized using various techniques such as IR, 1H NMR, and in some cases, X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be influenced by the substituents on the nitrogen atom and the piperidine ring. For example, the reaction of 1-benzyl-3,4-epoxypiperidine with primary and secondary amines in the presence of lithium perchlorate leads to regio- and stereoselective amination, producing trans-4-amino-1-benzyl-3-hydroxypiperidines . This suggests that 1-benzyl-N-methylpiperidin-3-amine could also undergo similar reactions, depending on the conditions and reagents used.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-benzyl-N-methylpiperidin-3-amine are not detailed in the provided papers, the properties of similar compounds can be inferred. Piperidine derivatives generally have basic properties due to the presence of the amine group and can engage in hydrogen bonding, which affects their solubility and boiling points. The benzyl group can contribute to the overall hydrophobic character of the molecule, influencing its solubility in organic solvents.
科学的研究の応用
生物活性ピペリジン誘導体の合成
ピペリジン誘導体は、多くの医薬品に存在するため、医薬品化学において重要な役割を果たしています。「1-ベンジル-N-メチルピペリジン-3-アミン」は、様々な生物活性ピペリジン誘導体の合成において重要な中間体として機能します。 これらの誘導体は、神経疾患から癌まで、幅広い病状の治療に有望な結果を示しています .
抗癌剤の開発
研究によると、特定のピペリジン誘導体は抗癌作用を示すことが明らかになっています。 そのため、「1-ベンジル-N-メチルピペリジン-3-アミン」は、特に特定の癌細胞株を標的にする薬物の設計において、新規抗癌剤の開発に役立つ可能性があります .
抗菌および抗真菌用途
ピペリジンの構造モチーフは、抗菌および抗真菌効果を持つ化合物によく見られます。 「1-ベンジル-N-メチルピペリジン-3-アミン」を修飾することで、研究者は様々な細菌や真菌病原体に対する強力な薬剤を開発することができます .
アルツハイマー病研究
「1-ベンジル-N-メチルピペリジン-3-アミン」のような、ピペリジン構造を含む化合物は、アルツハイマー病治療における潜在的な役割について研究されています。 これらの化合物は、疾患の進行に関与する酵素を阻害し、治療介入のための新たな道を提供する可能性があります .
鎮痛剤および抗炎症薬
ピペリジン核は、鎮痛剤および抗炎症薬に共通して見られる特徴です。 “1-ベンジル-N-メチルピペリジン-3-アミン”は、効果を改善し副作用を軽減した新しい鎮痛薬を合成するために使用できる可能性があります .
神経変性疾患に対するコリンエステラーゼ阻害
“1-ベンジル-N-メチルピペリジン-3-アミン”の誘導体は、パーキンソン病やアルツハイマー病などの神経変性疾患の治療に重要なコリンエステラーゼ阻害活性について研究されています。 これらの化合物は、認知機能の改善や疾患の進行の遅延に役立つ可能性があります .
Safety and Hazards
This compound is classified as a danger under the GHS05 and GHS07 hazard pictograms . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化学分析
Biochemical Properties
1-Benzyl-N-methylpiperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 1-benzyl-N-methylpiperidin-3-amine to the active sites of these enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
The effects of 1-benzyl-N-methylpiperidin-3-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 1-benzyl-N-methylpiperidin-3-amine can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-benzyl-N-methylpiperidin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can affect various physiological processes. Additionally, 1-benzyl-N-methylpiperidin-3-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-benzyl-N-methylpiperidin-3-amine in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to 1-benzyl-N-methylpiperidin-3-amine can result in sustained alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-benzyl-N-methylpiperidin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
1-Benzyl-N-methylpiperidin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are more easily excreted from the body .
Transport and Distribution
The transport and distribution of 1-benzyl-N-methylpiperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the brain via the blood-brain barrier, where it can exert its effects on neuronal cells .
Subcellular Localization
1-Benzyl-N-methylpiperidin-3-amine’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .
特性
IUPAC Name |
1-benzyl-N-methylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFAEHZVQWTOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615386 | |
| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60717-45-5 | |
| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-N-methylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)






![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)

